molecular formula C22H20F4N4O B11443311 4-(4-Fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

4-(4-Fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B11443311
M. Wt: 432.4 g/mol
InChI Key: HUNXVTBVBNOPRW-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the fluorophenyl and methoxyphenyl groups may enhance its binding affinity to certain biological targets or improve its pharmacokinetic properties.

Properties

Molecular Formula

C22H20F4N4O

Molecular Weight

432.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C22H20F4N4O/c1-31-19-5-3-2-4-18(19)29-10-12-30(13-11-29)21-27-17(14-20(28-21)22(24,25)26)15-6-8-16(23)9-7-15/h2-9,14H,10-13H2,1H3

InChI Key

HUNXVTBVBNOPRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

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